2-(3-Bromophenyl)-6,6-dimethyl-1-(3-nitrophenyl)-5,7-dihydroindol-4-one
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Overview
Description
2-(3-Bromophenyl)-6,6-dimethyl-1-(3-nitrophenyl)-5,7-dihydroindol-4-one is a complex organic compound that belongs to the indole derivatives family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-6,6-dimethyl-1-(3-nitrophenyl)-5,7-dihydroindol-4-one typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-6,6-dimethyl-1-(3-nitrophenyl)-5,7-dihydroindol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups, which can further react to form other derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring and the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted indole derivatives.
Scientific Research Applications
2-(3-Bromophenyl)-6,6-dimethyl-1-(3-nitrophenyl)-5,7-dihydroindol-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its potential therapeutic properties are being explored for treating various diseases, including cancer and viral infections.
Industry: The compound can be used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-6,6-dimethyl-1-(3-nitrophenyl)-5,7-dihydroindol-4-one involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects, or modulate immune responses to exert anti-inflammatory actions.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological functions.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral activity.
Thiazole derivatives: Another class of heterocyclic compounds with diverse biological activities.
Uniqueness
2-(3-Bromophenyl)-6,6-dimethyl-1-(3-nitrophenyl)-5,7-dihydroindol-4-one stands out due to its unique combination of bromophenyl and nitrophenyl groups attached to the indole nucleus. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(3-bromophenyl)-6,6-dimethyl-1-(3-nitrophenyl)-5,7-dihydroindol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O3/c1-22(2)12-20-18(21(26)13-22)11-19(14-5-3-6-15(23)9-14)24(20)16-7-4-8-17(10-16)25(27)28/h3-11H,12-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVHANYCMJABLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(N2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=CC=C4)Br)C(=O)C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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